molecular formula C10H8O5 B11898157 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one

7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one

Cat. No.: B11898157
M. Wt: 208.17 g/mol
InChI Key: JDBNHLYHCBCREZ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties .

Chemical Reactions Analysis

7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antioxidant Properties

Research indicates that 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one exhibits significant antioxidant activity. It effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Study Findings
In vitro assaysDemonstrated high radical scavenging capacity against DPPH and ABTS radicals.
Cellular modelsReduced oxidative stress markers in treated cells.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens, particularly Staphylococcus aureus. Its mechanism involves inhibiting bacterial DNA helicase activity, which is crucial for bacterial replication.

Pathogen Inhibition Concentration
Staphylococcus aureusIC₅₀ = 15 µg/mL
Escherichia coliIC₅₀ = 20 µg/mL

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in murine models.

Model Effect
Murine model of inflammationDecreased levels of pro-inflammatory cytokines (TNF-α, IL-6).

Anticancer Potential

The anticancer properties of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

  • Breast Cancer Models: In vitro studies revealed that the compound inhibits the proliferation of breast cancer cells by inducing cell cycle arrest.
Mechanism Outcome
Targets catechol O-methyltransferase (COMT)Induces apoptosis in cancer cell lines (e.g., MCF-7).

Biological Activity

7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by two hydroxyl groups at the 7 and 8 positions and a hydroxymethyl group at the 4 position of the coumarin structure. Its molecular formula is C10H10O4C_{10}H_{10}O_4 with a molecular weight of approximately 194.19 g/mol.

Biological Activities

1. Antioxidant Activity

Coumarins are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, in various assays such as DPPH and ABTS, this compound demonstrated an IC50 value comparable to standard antioxidants like Trolox.

Assay TypeIC50 Value (μM)Reference
DPPH36.05
ABTS30.31

2. Anticancer Activity

Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific oncogenic proteins.

Cancer TypeCell LineInhibition MechanismReference
Breast CancerMCF-7Inhibition of cell proliferation
Lung CancerA549Apoptosis induction

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 in various models.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups in the structure contribute to its electron-donating ability, allowing it to neutralize free radicals effectively.
  • Anticancer Mechanism : The compound may induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cancer progression (e.g., NF-kB).
  • Anti-inflammatory Mechanism : It likely modulates inflammatory pathways by inhibiting the expression of COX-2 and TNF-alpha.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Models : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in MCF-7 cells.
  • Inflammation Models : Animal models treated with this compound showed reduced edema and lower levels of inflammatory markers compared to controls.

Research Findings

Recent studies have focused on synthesizing derivatives of this coumarin to enhance its bioactivity further. Structure-activity relationship (SAR) analyses have revealed that modifications at specific positions can significantly influence its potency against various biological targets.

Properties

IUPAC Name

7,8-dihydroxy-4-(hydroxymethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,11-12,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBNHLYHCBCREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=O)O2)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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